N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
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Overview
Description
N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and a sulfanylacetamide group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridopyrimidine core, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include various amines, acyl chlorides, and thiols. The reaction conditions usually involve heating under reflux, the use of organic solvents such as dimethylformamide (DMF), and the presence of catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Scientific Research Applications
N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, rheumatoid arthritis, and infectious diseases.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The pyridopyrimidine core is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the sulfanylacetamide group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide can be compared with other pyridopyrimidine derivatives such as:
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
API-1: A promising antiproliferative agent targeting cancer cells.
What sets this compound apart is its unique combination of the pyridopyrimidine core and the sulfanylacetamide group, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-14-13(15(22)20(2)16(19)23)11(7-8-17-14)24-9-12(21)18-10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJYWOBKBHOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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